molecular formula C16H14O5 B12500638 2-Formyl-6-methoxyphenyl 4-methoxybenzoate

2-Formyl-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B12500638
M. Wt: 286.28 g/mol
InChI Key: NXXVHHLEVGZRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-6-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O5. It is known for its unique structural properties, which include both aldehyde and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-formyl-6-methoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-6-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyphenyl 4-methoxybenzoate depends on its functional groups. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid. These reactions are facilitated by the compound’s ability to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methoxyphenyl benzoate: Similar structure but with a different substitution pattern on the benzene ring.

    2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a methoxy group.

    Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Similar ester functionality but with different substituents .

Uniqueness

2-Formyl-6-methoxyphenyl 4-methoxybenzoate is unique due to its combination of aldehyde and ester functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-13-8-6-11(7-9-13)16(18)21-15-12(10-17)4-3-5-14(15)20-2/h3-10H,1-2H3

InChI Key

NXXVHHLEVGZRRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC=C2OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.